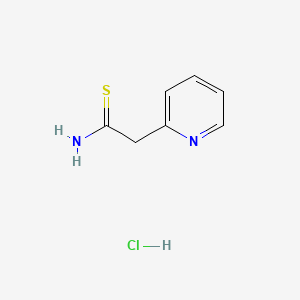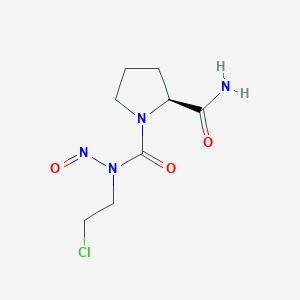
N-tetradecanoyltaurine(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tetradecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-tetradecanoyltaurine; major species at pH 7.3. It is a conjugate base of a N-tetradecanoyltaurine.
Scientific Research Applications
Tellurene and Its Applications
Tellurene in Electronics and Energy Devices : Tellurene, a form of tellurium (Te), shows promising applications in electronics, sensors, optoelectronics, and energy devices due to its multifunctional properties, including semiconducting, photoconductive, thermoelectric, and piezoelectric characteristics. This has led to advances in understanding its fundamental properties and applications in prototypical devices (Wu et al., 2018).
Tellurium in Chemical and Biological Functions : As part of the N-acylhomoserine lactone family, tellurium-related compounds have demonstrated potent antibacterial properties against Gram-positive bacteria. This suggests their potential use in microbial interference and iron solubilization strategies, highlighting additional biological functions beyond known autoinducers (Kaufmann et al., 2005).
N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including those related to tellurium, have seen extensive use in electrosynthetic reactions. Their electrochemical properties facilitate a wide range of electrosynthetic reactions, contributing to structural properties and mechanisms in chemical and electrochemical catalysis (Nutting et al., 2018).
Tellurium in Organic Synthesis : Tellurium compounds serve as reducing agents in organic synthesis, useful in reduction processes of various organic substrates. Their use is advantageous due to mild experimental conditions and selectivity, highlighting their role in the radical reaction and the reduction of carbon-heteroatom bonds (Petragnani, 1998).
Tellurium Nanostructures in Biology : Emerging applications of tellurium nanostructures in biology include antibacterial, antiinflammatory, and immuno-modulating properties. These nanostructures have been utilized in biosensors, imaging, targeted drug delivery systems, and possess novel lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
properties
Product Name |
N-tetradecanoyltaurine(1-) |
|---|---|
Molecular Formula |
C16H32NO4S- |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(tetradecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21)/p-1 |
InChI Key |
XPZFMHCHEWYIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




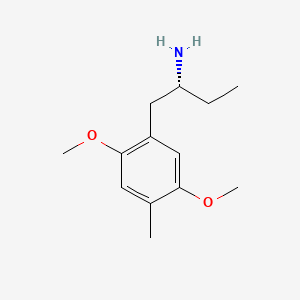
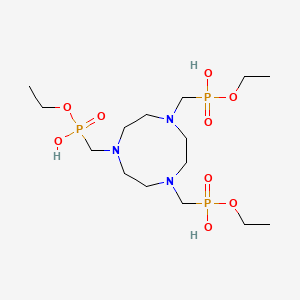
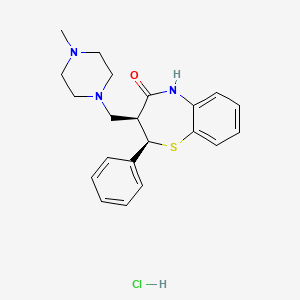

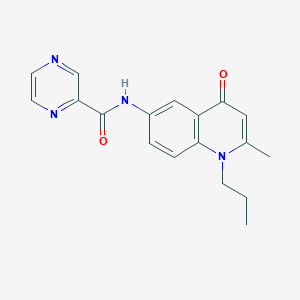
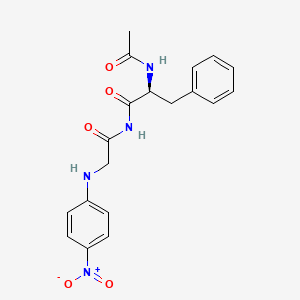
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
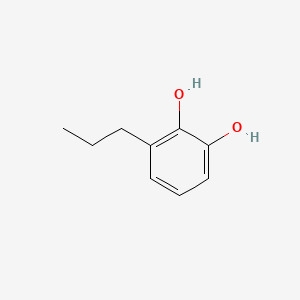
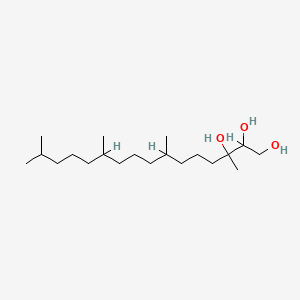
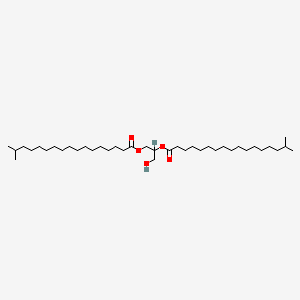
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
